molecular formula C8H11NO3 B1389415 (5,6-Dimethoxypyridin-2-yl)methanol CAS No. 59081-38-8

(5,6-Dimethoxypyridin-2-yl)methanol

Cat. No.: B1389415
CAS No.: 59081-38-8
M. Wt: 169.18 g/mol
InChI Key: FASQBELOVBMULV-UHFFFAOYSA-N
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Description

(5,6-Dimethoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,6-dimethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-4-3-6(5-10)9-8(7)12-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQBELOVBMULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670152
Record name (5,6-Dimethoxypyridin-2-yl)methanol
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59081-38-8
Record name (5,6-Dimethoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6-dimethoxypyridin-2-yl)methanol
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The Chemical Profile of 5,6 Dimethoxypyridin 2 Yl Methanol

(5,6-Dimethoxypyridin-2-yl)methanol is a solid organic compound with the chemical formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . sigmaaldrich.com Its structure features a pyridine (B92270) ring substituted with two methoxy (B1213986) groups at the 5 and 6 positions and a hydroxymethyl group at the 2 position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₁NO₃ sigmaaldrich.com
Molecular Weight169.18 g/mol sigmaaldrich.com
AppearanceSolid sigmaaldrich.com
CAS Number59081-38-8 sigmaaldrich.com
InChI KeyFASQBELOVBMULV-UHFFFAOYSA-N sigmaaldrich.com
SMILES StringCOc1ccc(CO)nc1OC sigmaaldrich.com

Historical Context and the Rise of Pyridine Based Methanols

The journey of pyridine (B92270) and its derivatives in synthetic chemistry began in the 19th century. The first significant synthesis of pyridine derivatives was reported in 1881 by Arthur Rudolf Hantzsch. wikipedia.org Initially, pyridine was extracted from coal tar, a byproduct of the steel industry. nih.gov However, the increasing demand for this versatile compound spurred the development of more efficient synthetic routes, such as the one invented by the Russian chemist Aleksei Chichibabin in 1924, which remains in use for industrial production. wikipedia.orgacs.org

Pyridine's unique properties, including its basicity and ability to act as a good solvent, have made it a cornerstone in organic synthesis. acs.org The introduction of a methanol (B129727) group to the pyridine ring, creating pyridine methanols, further expanded its utility, providing a reactive handle for a variety of chemical transformations. These transformations are crucial for constructing more complex molecules with potential applications in pharmaceuticals and materials science.

The Significance of Dimethoxylated Pyridine Scaffolds

The presence of methoxy (B1213986) groups on the pyridine (B92270) ring, as seen in (5,6-Dimethoxypyridin-2-yl)methanol, significantly influences the electronic properties and reactivity of the molecule. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. pharmaguideline.com Methoxy groups, being electron-donating, can modulate this electronic character, impacting the molecule's reactivity in various chemical reactions.

Dimethoxylated pyridine scaffolds are of particular interest in medicinal chemistry. The pyridine nucleus is a common feature in over 7,000 drug molecules and is found in many naturally occurring compounds, such as alkaloids. nih.gov The incorporation of methoxy groups can enhance the solubility and bioavailability of drug candidates. researchgate.net This makes dimethoxylated pyridine derivatives valuable building blocks in the design and synthesis of new therapeutic agents. researchgate.netnih.gov The adaptability of these scaffolds allows for structural modifications that can lead to compounds with a wide range of biological activities. researchgate.net

Research Trajectories for 5,6 Dimethoxypyridin 2 Yl Methanol and Its Analogs

De Novo Synthesis Approaches

The de novo synthesis of this compound involves the systematic assembly of the pyridine ring from acyclic precursors. This approach offers the flexibility to introduce the desired substituents at specific positions during the ring-forming process.

Precursor Selection and Design for Pyridine Ring Formation

The construction of the polysubstituted pyridine ring of this compound necessitates careful selection of acyclic precursors that will ultimately form the C-C and C-N bonds of the heterocycle. Various classical methods, such as the Hantzsch pyridine synthesis or the Kröhnke pyridine synthesis, provide frameworks for designing such routes. For a 2,5,6-trisubstituted pyridine like the target compound, a potential strategy involves the condensation of a 1,5-dicarbonyl compound, or a synthetic equivalent, with an ammonia (B1221849) source.

The challenge lies in designing precursors that already contain or can be readily converted to the methoxy (B1213986) and hydroxymethyl functionalities at the correct positions. For instance, a strategy could involve a Michael addition reaction between an enolate and an α,β-unsaturated carbonyl compound to construct the carbon skeleton, followed by cyclization and aromatization.

Methodologies for Introducing Methoxy Groups at C5 and C6 Positions

The introduction of two adjacent methoxy groups at the C5 and C6 positions of the pyridine ring during a de novo synthesis is a significant challenge due to potential regioselectivity issues. One plausible approach involves starting with precursors that already bear these methoxy groups. For example, a suitably substituted 1,3-dicarbonyl compound bearing a dimethoxyethane or a related fragment could be employed.

Alternatively, the methoxy groups can be introduced after the formation of a dihydroxypyridine intermediate. The Williamson ether synthesis, employing a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base, is a standard method for the methoxylation of hydroxyl groups. The reactivity of the two hydroxyl groups at the C5 and C6 positions would need to be considered to ensure complete methylation.

Reaction StepReagents and ConditionsKey Considerations
Dihydroxypyridine MethylationMethylating agent (e.g., CH₃I, (CH₃)₂SO₄), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)Stoichiometry of the methylating agent and base is crucial for complete methylation of both hydroxyl groups. Reaction temperature and time can influence the yield.

Strategies for Selective Introduction of Hydroxymethyl Group at C2 Position

The selective introduction of a hydroxymethyl group at the C2 position of the newly formed pyridine ring is a critical step. This is typically achieved by incorporating a precursor to the hydroxymethyl group, such as a carboxylic acid derivative or an aldehyde, into the synthetic scheme.

A common and effective strategy involves the synthesis of a 5,6-dimethoxypyridine-2-carboxylic acid or its ester derivative, followed by reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids and esters to primary alcohols. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. libretexts.org An acidic workup is subsequently required to neutralize the reaction mixture and protonate the resulting alkoxide to yield the final alcohol. masterorganicchemistry.com

PrecursorReducing AgentSolventWorkupProduct
5,6-Dimethoxypyridine-2-carboxylic acidLithium aluminum hydride (LiAlH₄)Anhydrous THF or Et₂OAcidic (e.g., dilute H₂SO₄)This compound
Methyl 5,6-dimethoxypyridine-2-carboxylateLithium aluminum hydride (LiAlH₄)Anhydrous THF or Et₂OAcidic (e.g., dilute H₂SO₄)This compound

An alternative approach involves the synthesis of a 5,6-dimethoxypyridine-2-carboxaldehyde (5,6-dimethoxypicolinaldehyde) intermediate. This aldehyde can then be selectively reduced to the corresponding primary alcohol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically employed for the reduction of aldehydes to alcohols. researchgate.net This method offers the advantage of milder reaction conditions compared to the use of LiAlH₄. The reaction is often performed in protic solvents like methanol (B129727) or ethanol.

PrecursorReducing AgentSolventProduct
5,6-Dimethoxypyridine-2-carboxaldehydeSodium borohydride (NaBH₄)Methanol or EthanolThis compound

Synthesis from Pre-existing Pyridine Scaffolds

An alternative to de novo synthesis is the functionalization of a pre-existing, suitably substituted pyridine ring. This approach can be more efficient if an appropriate starting material is readily available.

The most direct route in this category involves starting with 5,6-dimethoxypyridine-2-carboxylic acid, which is commercially available. calpaclab.com This precursor already possesses the required methoxy groups at the C5 and C6 positions and a carboxylic acid group at the C2 position, primed for reduction.

The reduction of 5,6-dimethoxypyridine-2-carboxylic acid or its corresponding ester to this compound would follow the same procedures as described in section 2.1.3.1, primarily utilizing a strong reducing agent like lithium aluminum hydride. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This transformation is a standard and high-yielding reaction in organic synthesis.

Another potential, albeit less direct, route from a pre-existing scaffold could involve starting with 2-methyl-5,6-dimethoxypyridine. The methyl group at the C2 position could be oxidized to an aldehyde, for instance, using selenium dioxide or other selective oxidizing agents. The resulting 5,6-dimethoxypyridine-2-carboxaldehyde can then be reduced to the target alcohol using sodium borohydride as detailed in section 2.1.3.2. researchgate.net

Functionalization of Substituted Pyridines

The introduction of a hydroxymethyl group onto a dimethoxypyridine scaffold is a common and effective approach to synthesize this compound. This often relies on the precise control of regiochemistry, directing the functionalization to the C-2 position of the pyridine ring.

Regioselective Functionalization of Halopyridines

While not extensively detailed in readily available literature for this specific compound, a general and powerful strategy for the synthesis of substituted pyridines involves the use of halopyridines. This approach would typically start with a dihalogenated pyridine, such as 2-chloro-5,6-dimethoxypyridine. The halogen atom at the 2-position can be selectively displaced by a hydroxymethyl equivalent or a group that can be subsequently converted to a hydroxymethyl group. This could be achieved through metal-catalyzed cross-coupling reactions or nucleophilic substitution, although specific conditions for this transformation to yield this compound are not prominently documented.

Directed Ortho-Metalation (DoM) Strategies

A more direct and widely applicable method for the regioselective functionalization of pyridines is Directed Ortho-Metalation (DoM). nih.govrsc.org This strategy takes advantage of a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. nih.gov The resulting organolithium species can then react with an electrophile to introduce a new functional group with high regioselectivity. nih.gov

In the context of synthesizing this compound, the methoxy groups already present on the pyridine ring can serve as effective DMGs. The synthesis would likely commence with 2,3-dimethoxypyridine (B17369). The methoxy group at the 3-position would direct the lithiation to the C-2 position.

Reaction Scheme:

Deprotonation: 2,3-dimethoxypyridine is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). The base selectively removes the proton at the C-2 position, facilitated by chelation with the adjacent methoxy group, to form 2-lithio-5,6-dimethoxypyridine.

Electrophilic Quench: The resulting lithiated intermediate is then quenched with a suitable electrophile, in this case, anhydrous formaldehyde (B43269) (HCHO) or a synthetic equivalent. This introduces the hydroxymethyl group at the C-2 position.

Work-up: An aqueous work-up protonates the alkoxide intermediate, yielding the final product, this compound.

StepReagents and ConditionsPurpose
1 2,3-Dimethoxypyridine, n-Butyllithium, THF, -78 °CRegioselective deprotonation at the C-2 position
2 Anhydrous FormaldehydeIntroduction of the hydroxymethyl group
3 Aqueous Work-upProtonation to yield the final alcohol

Transformation of Related Pyridine Derivatives

An alternative synthetic avenue involves starting with a pyridine derivative that already possesses a functional group at the C-2 position, which can then be chemically transformed into the desired hydroxymethyl group.

Conversion of Pyridine N-Oxides

The chemistry of pyridine N-oxides offers a versatile platform for the synthesis of substituted pyridines. google.com The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for functionalization at positions that might be inaccessible in the parent pyridine. A plausible, though not explicitly documented route for this compound, could involve the following conceptual steps:

N-Oxidation: Oxidation of 2,3-dimethoxypyridine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid would yield 5,6-dimethoxypyridine N-oxide. google.comgoogleapis.com

Functionalization: The N-oxide could then be reacted with a reagent that introduces a one-carbon unit at the C-2 position. For instance, treatment with dimethyl sulfate followed by potassium cyanide could introduce a cyano group, which can then be reduced. Alternatively, rearrangement reactions of the N-oxide could be employed to introduce a functional handle at the 2-position.

Reduction and Deoxygenation: The introduced functional group would then need to be converted to a hydroxymethyl group, and the N-oxide functionality removed, typically through reduction with agents like PCl₃ or H₂/Pd.

Reduction of Pyridine Carboxaldehydes

A straightforward and highly effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 5,6-dimethoxypyridine-2-carboxaldehyde. This aldehyde precursor can be synthesized through various methods, including the DoM strategy described above, followed by quenching with N,N-dimethylformamide (DMF) instead of formaldehyde.

Once the aldehyde is in hand, its reduction to the primary alcohol is a standard and high-yielding transformation.

Typical Reducing Agents:

Reducing AgentSolvent(s)Typical Conditions
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom Temperature
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran, Diethyl Ether0 °C to Room Temperature
Hydrogen (H₂) with a CatalystMethanol, Ethanol, Ethyl AcetateRoom Temperature, Atmospheric or elevated pressure

The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For a substrate like 5,6-dimethoxypyridine-2-carboxaldehyde, the mild conditions offered by sodium borohydride are generally sufficient and preferred for their operational simplicity and safety. A patent describing the reduction of a related phenyl (pyridin-2-yl) methanone (B1245722) derivative to the corresponding alcohol utilized asymmetric hydrogenation, highlighting the utility of reduction methods in this class of compounds. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. While specific green chemistry protocols for the synthesis of this compound are not extensively reported, general strategies for pyridine synthesis can be considered. nih.gov

For the DoM route, potential green improvements could involve the use of safer solvents or flow chemistry setups to minimize waste and improve safety. In the reduction of the corresponding aldehyde, catalytic hydrogenation is an inherently greener approach compared to stoichiometric metal hydride reagents, as it generates less waste. The use of catalysts like palladium on carbon (Pd/C) with hydrogen gas is an atom-economical method. google.com Furthermore, exploring biocatalytic reductions using enzymes could offer a highly selective and environmentally friendly alternative.

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, allowing for the synthesis of complex molecules in a single step from multiple starting materials, thereby reducing the number of synthetic steps and waste generation. researchgate.net While a direct MCR for this compound is not established, the development of such a process would represent a significant advancement in its sustainable production.

An in-depth analysis of the synthetic pathways leading to this compound and its analogues reveals a focus on developing more sustainable and efficient chemical processes. Researchers are exploring innovative methodologies, including solvent-free conditions, microwave assistance, and advanced catalytic systems, to improve yield, reduce environmental impact, and facilitate the creation of diverse molecular structures for further investigation.

1 Solvent-Free and Aqueous Reaction Conditions

The development of synthetic methods that operate under solvent-free or aqueous conditions is a cornerstone of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents. In the context of pyridine derivatives, these approaches offer significant environmental and economic advantages.

Solvent-free reactions, often conducted by heating a mixture of neat reactants, can lead to higher reaction rates, easier product separation, and minimized waste generation. For the synthesis of functionalized pyridines, multicomponent reactions under solvent-free conditions have proven effective. For instance, the Hantzsch-like condensation using catalysts such as Wells-Dawson heteropolyacids can produce highly substituted pyridines at elevated temperatures (e.g., 80 °C) with excellent yields (60-99%). conicet.gov.ar This methodology represents a clean alternative for assembling the pyridine core, which could be adapted for precursors of this compound. Another green approach involves mechanochemistry, where mechanical grinding of solid reactants can facilitate reactions like the iodination of pyrimidines without any solvent, achieving high yields in short reaction times. nih.gov

Similarly, performing reactions in water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. While specific aqueous syntheses for this compound are not extensively detailed in the literature, general strategies for N-heterocycles showcase the feasibility. For example, catalytic systems have been developed that function efficiently in aqueous media for transformations of related structures. acs.org The primary challenge in aqueous synthesis often lies in the poor water solubility of organic substrates, a hurdle that can be overcome through the use of co-solvents, phase-transfer catalysts, or specifically designed water-soluble catalysts.

2 Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction times from hours to mere minutes. This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comsemanticscholar.org

The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds, including pyridine and pyrimidine (B1678525) derivatives. semanticscholar.orgnih.gov For instance, the Vilsmeier-Haack reaction, a method to introduce formyl groups which can be subsequently reduced to hydroxymethyl groups, can be accelerated dramatically. Conventional methods may require long reaction times (up to 18 hours), whereas microwave-assisted synthesis can achieve the desired transformation in as little as 5-10 minutes at controlled temperatures of 50-80 °C. mdpi.com This rapid and efficient heating can be instrumental in the multi-step synthesis of complex molecules like this compound.

A study on the synthesis of 6-methoxy-5,6-dihydro-5-azapurines highlights the transformative impact of microwave assistance. A reaction that yielded only 4% of the product after 30 minutes at 70°C with conventional heating saw its yield increase to 47% when the temperature was raised to 140°C under microwave irradiation. nih.gov This demonstrates the potential of microwave technology to enable otherwise inefficient or low-yielding reactions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions

Feature Conventional Heating Microwave-Assisted Synthesis (MWAS)
Heating Mechanism Conduction/Convection (Slow, Non-uniform) Direct molecular interaction (Rapid, Uniform)
Reaction Time Hours to Days Seconds to Minutes
Yields Often moderate Frequently higher
Side Reactions More prevalent due to prolonged heating Often reduced

| Energy Efficiency | Lower | Higher |

3 Catalyst Development for Sustainable Production

The drive towards sustainable chemical manufacturing heavily relies on the development of advanced catalysts. Ideal catalysts are highly active and selective, operate under mild conditions, are recoverable and reusable, and are composed of earth-abundant, non-toxic elements.

For the production of alcohols like methanol and its derivatives, significant research has focused on catalysts for CO2 hydrogenation. researchgate.net While this relates to methanol as a C1 building block, the principles of catalyst design are broadly applicable. For instance, indium oxide (In₂O₃)-based catalysts, particularly when supported on materials like zirconia, have shown great promise for "green methanol" production by enhancing active site dispersion and CO₂ activation. researchgate.net

In the synthesis of complex heterocyclic molecules, catalysts play a crucial role in improving efficiency and selectivity. The use of solid acid catalysts, such as montmorillonite (B579905) clays (B1170129) or heteropolyacids, offers advantages in terms of ease of separation and recyclability. conicet.gov.arresearchgate.net These catalysts have been successfully employed in liquid-phase reactions under heterogeneous conditions, promoting various organic transformations, including the synthesis of N-heterocycles. researchgate.net Furthermore, there is a growing interest in replacing precious metal catalysts (e.g., palladium, iridium) with catalysts based on more abundant and less toxic metals like manganese. Cationic manganese(I) complexes have been shown to be effective in dehydrogenative and hydrogen borrowing strategies for synthesizing N-alkylated derivatives from amines and alcohols, representing a cost-effective and sustainable alternative. acs.org

Computational Chemistry and Spectroscopic Analysis of 5,6 Dimethoxypyridin 2 Yl Methanol and Its Derivatives

Computational Studies

Computational methods are powerful tools for investigating the properties of molecules at an atomic level. For (5,6-Dimethoxypyridin-2-yl)methanol, these studies provide insights that are often difficult to obtain through experimental techniques alone.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For derivatives of this compound, molecular docking studies can elucidate potential interactions with therapeutic targets. For instance, pyridine (B92270) derivatives have been investigated as inhibitors of various enzymes, and understanding their binding mechanisms is key to developing more potent and selective drugs. nih.govrsc.org

The binding affinity and efficacy of a drug molecule are largely determined by hydrogen bonding and hydrophobic interactions with the receptor. nih.gov In silico molecular docking studies of pyridine derivatives have been performed to understand their binding interactions within the active sites of enzymes like cyclooxygenases (COX). mdpi.com For this compound, the methoxy (B1213986) and hydroxyl groups are expected to form key hydrogen bonds with amino acid residues in a protein's active site, while the pyridine ring can participate in π-π stacking or hydrophobic interactions. nih.govacs.org The analysis of protein-ligand interactions can be performed using software like PyMOL and PLIP, which help visualize and analyze various types of interactions, including hydrogen bonds and hydrophobic contacts. youtube.com

A hypothetical molecular docking study of this compound into the active site of a protein kinase could reveal the following interactions:

Interaction TypeInteracting Residue (Hypothetical)Distance (Å)
Hydrogen BondASP 1842.8
Hydrogen BondLYS 723.1
π-π StackingPHE 1684.5
Hydrophobic InteractionLEU 1323.9
Hydrophobic InteractionVAL 804.2

This table presents hypothetical data from a simulated molecular docking experiment.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.netacs.org DFT calculations are instrumental in understanding the electronic properties and reactivity of molecules like this compound. These calculations can determine various molecular properties, including optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. ias.ac.in

For substituted pyridines, DFT studies have been used to analyze the effects of different substituents on the electron density distribution and nucleophilicity of the pyridine ring. researchgate.netias.ac.in The methoxy groups in this compound are electron-donating, which influences the reactivity of the pyridine ring. The calculated HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

A summary of hypothetical DFT calculation results for this compound is provided below:

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D
Total Energy-1587.4 Ha

This table presents hypothetical data from DFT calculations at the B3LYP/6-31G(d) level of theory.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound is crucial to identify its stable low-energy conformations. The rotation around the single bonds, particularly the C-C bond connecting the hydroxymethyl group and the C-O bonds of the methoxy groups, gives rise to different conformers. Studies on related methoxypyridine derivatives have shown that the orientation of the methoxy group relative to the pyridine ring can significantly affect the molecule's properties. rsc.org

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for its flexibility and interactions with the surrounding environment, such as a solvent or a biological membrane. ucl.ac.ukrsc.orgresearchgate.netresearchgate.net MD simulations can be used to study the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational landscape of this compound in solution. acs.orgnih.gov These simulations can reveal how the molecule adapts its conformation to fit into a binding site and how water molecules might mediate its interactions with a protein.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry)

Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. aip.org For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. youtube.comijert.org The accuracy of these predictions has improved significantly, making them a valuable tool for structural elucidation. nih.gov

Predicted ¹H and ¹³C NMR chemical shifts can help in assigning the signals in the experimental spectra. nih.gov Similarly, predicted IR spectra can assist in identifying the characteristic vibrational modes of the molecule. researchgate.netresearchgate.net Mass spectrometry data, particularly collision cross section (CCS) values, can also be predicted and compared with experimental values to confirm the identity of the compound. nih.gov

A table of predicted spectroscopic data for this compound is presented below:

ParameterPredicted Value
¹H NMR (ppm)
H (ring)7.5, 6.8
OCH₃3.9, 3.8
CH₂OH4.6
OH5.1
¹³C NMR (ppm)
C (ring)160, 155, 140, 115, 110
OCH₃56, 55
CH₂OH65
IR (cm⁻¹)
O-H stretch3400
C-H stretch (aromatic)3050
C-H stretch (aliphatic)2950
C=N, C=C stretch1600, 1580
C-O stretch1250, 1050
Mass Spectrometry
[M+H]⁺ m/z170.08118
Predicted CCS (Ų) for [M+H]⁺132.9

This table presents hypothetical and literature-based predicted spectroscopic data. youtube.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govchemrevlett.comwjpsonline.comnih.govchemrevlett.comresearchgate.netscispace.comresearchgate.netacs.org For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model.

QSAR studies on pyridine derivatives have shown that descriptors related to electronic properties, hydrophobicity, and steric factors often play a significant role in determining their biological activity. nih.govnih.gov A robust QSAR model can be a valuable tool for designing new derivatives with improved potency and for prioritizing compounds for synthesis and biological testing.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

While computational methods provide valuable theoretical insights, experimental spectroscopic techniques are essential for the definitive structural elucidation and for understanding the mechanistic details of molecular interactions. For this compound and its derivatives, a combination of spectroscopic methods is typically employed.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are invaluable for unambiguously assigning the proton and carbon signals, especially for complex derivatives. These techniques provide information about the connectivity of atoms within the molecule.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information based on the fragmentation pattern. researchgate.net

Fluorescence spectroscopy is a sensitive technique that can be used to study the interaction of molecules with proteins. nih.gov The intrinsic fluorescence of proteins, mainly from tryptophan and tyrosine residues, can be quenched upon ligand binding, providing information about the binding affinity and mechanism.

By combining these advanced spectroscopic techniques with the computational studies described above, a comprehensive understanding of the structure, properties, and interactions of this compound and its derivatives can be achieved. This integrated approach is fundamental to the modern process of drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY, HSQC, and HMBC) provide unambiguous evidence for the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the protons of the two methoxy groups. Based on the analysis of the parent compound, 2-(Hydroxymethyl)pyridine chemicalbook.com, and considering the electron-donating effects of the two methoxy groups, the following chemical shifts can be predicted. The two aromatic protons on the pyridine ring would appear as doublets due to coupling with each other.

Interactive Data Table: Predicted NMR Data for this compound

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Multiplicity (¹H)
H3~7.0-7.2-d
H4~6.8-7.0-d
CH₂~4.7~64s
OHVariable (~2-5)-s (broad)
5-OCH₃~3.9~56s
6-OCH₃~4.0~57s
C2-~158-
C3-~110-
C4-~115-
C5-~145-
C6-~155-

Note: Predicted values are based on data from similar structures and general substituent effects. Actual experimental values may vary.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two adjacent aromatic protons (H3 and H4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the predicted proton signals to their corresponding carbon signals (H3 to C3, H4 to C4, CH₂ to the methylene C, and OCH₃ protons to the methoxy carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations and is crucial for confirming the substitution pattern. Key expected correlations include:

The methylene protons (CH₂) to C2 and C3.

The 5-OCH₃ protons to C5.

The 6-OCH₃ protons to C6.

The aromatic proton H3 to C2, C4, and C5.

The aromatic proton H4 to C3, C5, and C6.

Mass Spectrometry (MS and tandem MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. The compound has a molecular formula of C₈H₁₁NO₃, corresponding to a monoisotopic mass of 169.0739 Da. uni.lusigmaaldrich.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In electrospray ionization (ESI), the compound is typically observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adducts. uni.lu

Tandem Mass Spectrometry (MS/MS): Tandem MS experiments on the protonated molecular ion ([M+H]⁺ at m/z 170.08) would provide structural information through fragmentation analysis. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Likely fragmentation pathways include:

Loss of water (H₂O, 18 Da) from the protonated alcohol.

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from the hydroxymethyl group.

Loss of a methyl radical (•CH₃, 15 Da) from a methoxy group.

Loss of methanol (CH₃OH, 32 Da).

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Adduct / FragmentFormulaCalculated m/z
[M]⁺[C₈H₁₁NO₃]⁺169.0733
[M+H]⁺[C₈H₁₂NO₃]⁺170.0812
[M+Na]⁺[C₈H₁₁NNaO₃]⁺192.0631
[M+H-H₂O]⁺[C₈H₁₀NO₂]⁺152.0712
[M+H-CH₂O]⁺[C₇H₁₀NO₂]⁺140.0712
[M+H-CH₃OH]⁺[C₇H₈NO₂]⁺138.0555

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic bands for its alcohol, ether, and substituted pyridine moieties. rsc.orgnih.gov

The key vibrational modes include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the alcohol, which is typically involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are found just below 3000 cm⁻¹. researchgate.net

Pyridine Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring result in several characteristic bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations are expected. The aryl ether C-O asymmetric stretch typically appears around 1200-1275 cm⁻¹, while the primary alcohol C-O stretch is found in the 1050-1150 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorptions for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AlcoholO-H stretch3200-3600Strong, Broad
Aromatic RingC-H stretch3010-3100Medium
Methoxy/MethyleneC-H stretch2850-2980Medium
Pyridine RingC=C, C=N stretch1400-1650Medium-Strong
Aryl EtherC-O stretch (asymmetric)1200-1275Strong
Primary AlcoholC-O stretch1050-1150Strong

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of the compound were grown and analyzed, this technique would provide a wealth of structural information.

The analysis would yield:

Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed analysis of the pyridine ring geometry and the conformations of the hydroxymethyl and dimethoxy substituents.

Intermolecular Interactions: Crucial information about how the molecules pack in the crystal lattice. A key feature would be the identification of hydrogen bonding networks involving the hydroxyl group, which could form bonds with the pyridine nitrogen or oxygen atoms of neighboring molecules.

Stereochemistry: Although the target molecule is achiral, this technique is essential for determining the absolute configuration of chiral derivatives.

The results from X-ray crystallography are often used to benchmark and validate the accuracy of computational chemistry models. rsc.org

Applications in Advanced Materials and Chemical Biology Research

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of methoxy (B1213986) and methanol (B129727) functional groups on the pyridine (B92270) core of (5,6-Dimethoxypyridin-2-yl)methanol allows for a variety of chemical modifications, rendering it an essential precursor in the synthesis of high-value complex molecules.

Precursor for Radioligands (e.g., [11C]MK-1064)

This compound serves as a crucial starting material in the synthesis of the mesylate precursor for the radioligand [11C]MK-1064. nih.govresearchgate.net This positron emission tomography (PET) tracer is designed for imaging orexin-2 receptors in the brain. The synthesis of the non-radioactive standard of MK-1064, a selective orexin-2 receptor antagonist, involves a multi-step process where the (5,6-dimethoxypyridin-2-yl)methyl moiety is a key structural component. researchgate.net For the synthesis of the radiolabeled version, [11C]MK-1064, a precursor molecule is required that can be readily tagged with the positron-emitting isotope carbon-11. While the direct radiolabeling involves the O-[11C]methylation of an O-desmethyl precursor, the foundational synthesis of this precursor relies on intermediates derived from this compound. researchgate.net

Building Block for Pharmaceutical Candidates (e.g., Orexin (B13118510) Receptor Antagonists)

The pyridine motif is a well-established pharmacophore in medicinal chemistry, and this compound provides a readily functionalizable scaffold for the development of novel therapeutic agents. A prominent example is its use in the synthesis of orexin receptor antagonists. researchgate.netrsc.orgresearchgate.net The orexin system is a key regulator of wakefulness, and its antagonists are investigated for the treatment of insomnia. The compound 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide, also known as MK-1064, is a selective orexin-2 receptor antagonist (2-SORA) that showcases the direct incorporation of the this compound-derived fragment. researchgate.net The synthesis of such antagonists highlights the importance of this building block in creating molecules with the precise three-dimensional structure required for potent and selective receptor binding.

Synthesis of Compounds for Enzyme Inhibition Studies (e.g., Complex II Inhibitors)

While direct utilization of this compound in the synthesis of Complex II inhibitors is not extensively documented, the broader class of pyridine derivatives is integral to the design of these enzyme inhibitors. Mitochondrial Complex II, or succinate (B1194679) dehydrogenase, has emerged as a target for various diseases. Synthetic analogues of the natural product atpenin A5, which feature a substituted pyridine ring, have been shown to be potent and selective inhibitors of Complex II. nih.gov The structure-activity relationship studies of these analogues emphasize the critical role of the substitution pattern on the pyridine ring for achieving high inhibitory activity. This suggests the potential of this compound as a valuable, albeit currently underexplored, scaffold for the development of novel Complex II inhibitors.

Precursor for Anticancer Agents

The pyridine ring is a common structural feature in a multitude of anticancer agents. nih.govmdpi.comresearchgate.net Various derivatives of pyridine have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. For instance, platinum(II) complexes incorporating pyridine derivatives have been investigated as potential anticancer drugs, demonstrating the versatility of the pyridine scaffold in coordination chemistry-based drug design. mdpi.com Furthermore, pyrimidine (B1678525) derivatives, which share a heterocyclic nitrogen core, have shown promise as anticancer agents by targeting various cellular pathways, including apoptosis. nih.gov Although direct synthesis of anticancer agents from this compound is not widely reported, its structural motifs are present in more complex molecules with demonstrated antineoplastic activity, suggesting its potential as a precursor for this class of therapeutics.

Applications in Materials Science

Beyond its biomedical applications, the structural characteristics of this compound lend themselves to the construction of novel materials with unique properties.

Incorporation into Supramolecular Assemblies

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. While the direct use of this compound in creating supramolecular assemblies is an area of ongoing research, related structures such as pyrimidoazepine derivatives have been shown to form complex supramolecular architectures through hydrogen bonding. nih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the hydroxyl group of the methanol substituent to act as a hydrogen bond donor makes this compound a promising candidate for the design of new supramolecular systems with potential applications in areas such as drug delivery and catalysis.

Ligands in Coordination Chemistry for Novel Material Development

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. The formation of metal complexes with pyridine-based ligands is a well-established strategy for creating novel materials with tailored electronic, magnetic, and catalytic properties. For instance, the coordination chemistry of 2,6-dimethanol pyridine has been explored with early transition metal alkoxides, leading to the formation of dinuclear and mononuclear complexes. researchgate.net Similarly, dimethyl derivatives of 2,2′-bipyridine have been used as ligands to synthesize tungsten-based complexes with interesting spectroscopic and electrochemical properties. nih.gov

The presence of the two methoxy groups on the pyridine ring of this compound can influence the electron density at the nitrogen atom, thereby modulating the strength of its coordination to a metal center. This, in turn, can affect the properties of the resulting metal complex. The hydroxymethyl group can also participate in coordination or be used for further functionalization of the complex. The potential of this compound to form stable complexes with a variety of metal ions opens up possibilities for the development of new catalysts, magnetic materials, and luminescent materials.

Table 1: Examples of Pyridine-based Ligands in Coordination Chemistry

Ligand Metal Ion Application
2,6-pyridinedimethanol Vanadium(V) Catalysis
4,4′-dimethyl-2,2′-bipyridine Tungsten(IV) Coordination polymers, molecular electronics

Potential in Polymer and Nanomaterial Chemistry

The functional groups present in this compound make it a valuable building block for polymer and nanomaterial chemistry. The primary alcohol group can be readily used for polymerization reactions, such as esterification or etherification, to incorporate the pyridine moiety into a polymer backbone. This could lead to the synthesis of polymers with novel properties, such as enhanced thermal stability, specific metal-binding capabilities, or altered solubility.

Furthermore, the pyridine ring itself can be a source of functionality. The nitrogen atom can act as a hydrogen bond acceptor or a site for quaternization, which can be used to modify the surface properties of materials. For example, the functionalization of polymeric materials is a key strategy in developing high-performance membranes for applications like direct methanol fuel cells. acs.org While direct studies on this compound in this context are not yet available, its structure suggests it could be used to modify polymer surfaces to control their hydrophilicity and other properties.

In the realm of nanomaterials, this compound could be used as a surface-modifying agent for nanoparticles. The pyridine group can coordinate to the surface of metal or metal oxide nanoparticles, providing a stable capping layer and preventing aggregation. The methoxy and hydroxymethyl groups could then be used to further functionalize the nanoparticles for specific applications, such as in catalysis or biomedical imaging.

Studies in Chemical Biology

The pyridine scaffold is a common motif in many biologically active compounds, including pharmaceuticals and natural products. wikipedia.org This makes this compound an interesting starting point for the development of new tools and therapeutics in chemical biology.

Probes for Biological Target Identification

Fluorescent probes are invaluable tools for visualizing and studying biological processes within living cells. The development of novel fluorophores with specific targeting capabilities is an active area of research. Pyridine and pyrimidine-based compounds have been successfully used to create fluorescent probes for imaging lipid droplets and detecting metal ions like Cu2+ and Ni2+. nih.govnih.gov

The aromatic system of this compound provides a core structure that could be chemically modified to create new fluorescent probes. The methoxy groups can influence the photophysical properties of the molecule, such as its absorption and emission wavelengths, while the hydroxymethyl group provides a handle for attaching targeting moieties or other functional groups. For instance, coumarin-functionalized Ni(II) complexes have been shown to act as fluorescent probes for monitoring spin-state switching upon coordination with pyridine. acs.org This highlights the potential of combining pyridine-based ligands with fluorescent reporters for developing sophisticated molecular sensors.

Table 2: Examples of Pyridine-based Structures in Chemical Biology

Compound Type Application
CF₃-Substituted Pyridines Fluorescent probes for lipid droplet bioimaging
Pyrazolopyrimidine derivatives Fluorescent sensor for Cu2+ and Ni2+

Modulators of Biological Pathways

Pyridine derivatives have been shown to exhibit a wide range of biological activities, acting as modulators of various biological pathways. For example, derivatives of 6-amino-3-pyridinylmethanol have been investigated for their potential as anti-inflammatory agents due to their ability to interact with specific receptors. researchgate.net Furthermore, some naphthyridine derivatives, which also contain a nitrogen-containing heterocyclic ring, have shown anti-inflammatory and antibacterial properties. nih.gov

The structure of this compound, with its specific substitution pattern of methoxy groups, could lead to unique interactions with biological targets. The methoxy groups can affect the molecule's lipophilicity and its ability to cross cell membranes, while the pyridine ring can participate in hydrogen bonding and other interactions with proteins. While no specific biological activities have been reported for this compound itself, its structural similarity to other biologically active pyridine derivatives suggests that it could serve as a scaffold for the synthesis of new modulators of biological pathways.

Development of Bioconjugates

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or a nucleic acid. This technique is widely used in drug delivery, diagnostics, and basic research. The hydroxymethyl group of this compound provides a reactive handle that can be used for bioconjugation.

For example, the hydroxyl group can be activated and then reacted with an amine group on a protein to form a stable covalent bond. This would allow for the attachment of the dimethoxypyridine moiety to a biomolecule of interest. Such bioconjugates could be used to deliver the pyridine-containing molecule to a specific location in a cell or organism, or to study the interactions of the pyridine moiety with its biological target. While specific examples of bioconjugates involving this compound have not been documented, the chemical reactivity of its functional groups makes it a plausible candidate for such applications.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methods

Currently, the synthesis of (5,6-Dimethoxypyridin-2-yl)methanol typically results in a racemic mixture. The development of methods to produce single enantiomers is a critical next step. Asymmetric synthesis is paramount for producing chiral drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful. nih.gov Future research should focus on creating stereospecific synthetic routes to obtain enantiomerically pure forms of this compound. This could involve the use of chiral catalysts, auxiliaries, or biocatalytic methods to control the stereochemistry of the reaction.

Novel Catalytic Approaches for Enhanced Efficiency and Selectivity

Investigating novel catalytic systems could significantly improve the synthesis of this compound and its derivatives. Research into transition-metal catalysis or organocatalysis could lead to more efficient and selective reactions. For instance, exploring different ligands and metal precursors may allow for milder reaction conditions, higher yields, and greater functional group tolerance. The development of such catalytic systems would not only be beneficial for the production of this compound itself but could also be applied to a broader range of substituted pyridines, which are important scaffolds in medicinal chemistry.

Exploration of Unconventional Reactivity Patterns

The unique electronic properties of the dimethoxy-substituted pyridine (B92270) ring in this compound may give rise to unconventional reactivity. Future studies should aim to explore these unique patterns. For example, the electron-donating methoxy (B1213986) groups could influence the reactivity of the pyridine nitrogen and the hydroxymethyl group in unexpected ways. Investigating its behavior in reactions such as C-H activation, cross-coupling, or cycloadditions could reveal novel synthetic pathways and lead to the discovery of new molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound's potential, its synthesis could be adapted to flow chemistry and automated platforms. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability. Automating the synthesis would enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives. This approach would be particularly valuable for systematically investigating the structure-activity relationships of compounds derived from this compound in various applications.

Expansion into New Areas of Materials and Biological Research

The full potential of this compound in materials science and biological research is largely untapped. The presence of both a hydrogen-bond donor (hydroxyl group) and acceptors (nitrogen and methoxy oxygens) suggests its potential use in the design of supramolecular assemblies and functional materials. In the realm of biological research, while the compound is available for research purposes, its specific biological activities have not been extensively reported. glpbio.comglpbio.com Screening this compound and its derivatives for activity in areas such as oncology, neuroscience, or infectious diseases could uncover new therapeutic leads.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5,6-Dimethoxypyridin-2-yl)methanol, and how can its purity be validated?

  • Methodology :

  • Synthesis : Start with a pyridine precursor such as 5,6-dimethoxypicolinonitrile (CAS 1112851-50-9) , and reduce the nitrile group to a primary alcohol using LiAlH₄ or catalytic hydrogenation. Alternatively, protect the pyridine ring during functionalization to avoid side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Validation : Confirm structure via 1H^1H/13C^{13}C NMR (DMSO-d6d_6) to identify methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. LC-MS (ESI+) can verify molecular weight (169.18 g/mol) .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers (pH 2–12). Reference related compounds (e.g., (3,4-Dimethoxypyridin-2-yl)methanol) for solubility trends .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via HPLC for decomposition products. Store at –20°C under inert gas to prevent oxidation .

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) for separation.
  • Spectroscopy : FT-IR to confirm hydroxyl (3200–3600 cm1^{-1}) and methoxy (2830–2980 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to distinguish from isobaric derivatives (e.g., 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol, MW 193.20 g/mol) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?

  • Methodology :

  • Protection Strategies : Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) chloride to direct electrophilic substitution (e.g., bromination) to the pyridine ring.
  • Cross-Coupling : Utilize Suzuki-Miyaura coupling with aryl boronic acids at the 2-position, leveraging the methoxy groups as directing groups .

Q. What computational tools are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron density distribution, focusing on the hydroxymethyl group’s nucleophilicity.
  • Docking Studies : Model interactions with enzymes (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodology :

  • Comparative Analysis : Cross-reference 1H^1H NMR shifts with structurally similar compounds (e.g., (6-Methoxypyridin-2-yl)methanol ).
  • X-ray Crystallography : Resolve ambiguities in substitution patterns by obtaining single-crystal structures .

Q. What strategies optimize the synthesis of this compound derivatives like 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol?

  • Methodology :

  • Alkyne Incorporation : Use Sonogashira coupling with propargyl bromide under Pd(PPh₃)₄ catalysis.
  • Workflow : Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) and isolate via flash chromatography .

Methodological Best Practices

  • Safety : Despite low acute toxicity (based on methanol derivatives ), handle with nitrile gloves and under fume hoods due to potential respiratory irritation.
  • Data Reproducibility : Document reaction conditions (temperature, solvent ratios) meticulously, referencing analogs like (±)-trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.